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molecular formula C22H24N2O6S2 B8437722 4-[2-[2-(3-Carboxypropylcarbamoyl)phenyldisulfanyl]benzoylamino] butanoic acid

4-[2-[2-(3-Carboxypropylcarbamoyl)phenyldisulfanyl]benzoylamino] butanoic acid

Cat. No. B8437722
M. Wt: 476.6 g/mol
InChI Key: CCIQAXMAJRUSBB-UHFFFAOYSA-N
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Patent
US05733921

Procedure details

Following the procedure in Preparation 30, 16 g (0.15 mol) of 4-amino-butanoic acid was reacted with 10.8 g (0.03 mol) of 2,2'-dithiobisbenzoyl chloride to afford 7.14 g of the title compound.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[C:8](Cl)(=[O:26])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[S:15][S:16][C:17]1[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=1[C:19](Cl)=[O:20]>>[C:5]([CH2:4][CH2:3][CH2:2][NH:1][C:8]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[S:15][S:16][C:17]1[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=1[C:19]([NH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])=[O:20])=[O:26])([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
NCCCC(=O)O
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
C(C1=C(C=CC=C1)SSC1=C(C(=O)Cl)C=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCCNC(=O)C1=C(C=CC=C1)SSC1=C(C(=O)NCCCC(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.14 g
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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